molecular formula C12H16N2O2S B2721038 {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol CAS No. 1795520-61-4

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol

Cat. No. B2721038
CAS RN: 1795520-61-4
M. Wt: 252.33
InChI Key: QETYWGHSPSJUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol is complex and not fully understood. However, it is known that {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol is metabolized in the brain to a compound called MPP+, which is toxic to dopaminergic neurons. This results in the degeneration of these neurons, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol in lab experiments is its ability to induce a Parkinson's-like syndrome in animal models. This allows researchers to study the disease in a controlled environment and develop new treatments and therapies. However, there are also limitations to using {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol, including the fact that it can be toxic to cells and may not accurately reflect the disease in humans.

Future Directions

There are many potential future directions for research on {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol. Another area of interest is the use of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the potential use of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol as a tool for studying the role of oxidative stress and inflammation in various biological processes.

Synthesis Methods

The synthesis of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with methyl mercaptan to form 2-(methylsulfanyl)pyridine. This intermediate is then reacted with ethyl acetoacetate to form 1-[2-(methylsulfanyl)pyridine-4-carbonyl]pyrrolidine, which is subsequently reduced with sodium borohydride to yield {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol.

Scientific Research Applications

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol has been used extensively in scientific research as a tool for investigating various biological processes. Some of the most notable applications of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol include its use in studies of Parkinson's disease, where it is used to induce a Parkinson's-like syndrome in animal models.

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-17-11-7-9(4-5-13-11)12(16)14-6-2-3-10(14)8-15/h4-5,7,10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETYWGHSPSJUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.